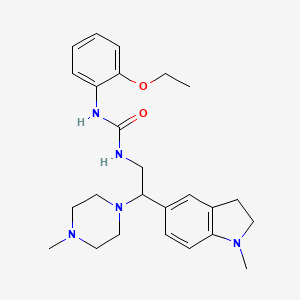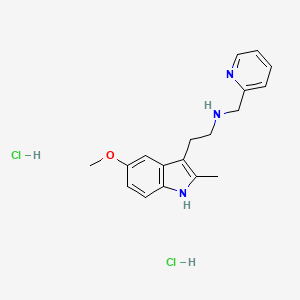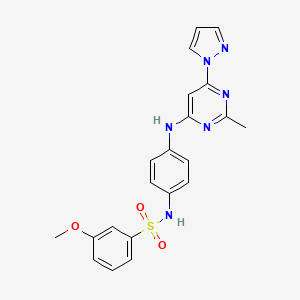
3-(2-chlorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)-2-methylpropanamide is a chemical compound also known as A-836,339. It is a potent and selective cannabinoid CB1 receptor antagonist that has been extensively studied for its potential therapeutic applications. In
Mechanism of Action
A-836,339 acts as a selective antagonist of the CB1 receptor, which is primarily found in the brain and is involved in the regulation of appetite, metabolism, pain, and addiction. By blocking the CB1 receptor, A-836,339 can modulate these physiological processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
A-836,339 has been found to have a range of biochemical and physiological effects, including reducing food intake and body weight, reducing drug-seeking behavior, and providing analgesic effects. In addition, A-836,339 has been shown to have no effect on blood pressure, heart rate, or body temperature, suggesting its safety for use in humans.
Advantages and Limitations for Lab Experiments
One advantage of A-836,339 is its high selectivity for the CB1 receptor, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which requires frequent dosing in animal studies.
Future Directions
There are several potential future directions for the study of A-836,339. One area of interest is its potential as a treatment for obesity and related metabolic disorders. Another area of interest is its potential as a treatment for addiction, particularly in the context of opioid use disorder. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of A-836,339.
Synthesis Methods
The synthesis of A-836,339 involves several steps, including the preparation of 2-chlorobenzonitrile, 2-chlorophenylacetic acid, and 2-(2-chlorophenyl)ethylamine. These intermediates are then reacted with 2-methyl-2-propanol, followed by treatment with acetic anhydride and triethylamine to yield the final product. The synthesis method has been optimized to ensure high yield and purity of A-836,339.
Scientific Research Applications
A-836,339 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, addiction, and pain. Studies have shown that A-836,339 can reduce food intake and body weight in obese rats by blocking the CB1 receptor, which is involved in the regulation of appetite and metabolism. A-836,339 has also been shown to reduce drug-seeking behavior in rats, suggesting its potential as a treatment for addiction. In addition, A-836,339 has been found to have analgesic effects in animal models of pain.
properties
IUPAC Name |
3-(2-chlorophenyl)-N-(2-cyano-1-methoxypropan-2-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-11(8-12-6-4-5-7-13(12)16)14(19)18-15(2,9-17)10-20-3/h4-7,11H,8,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPALMPEZXYBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)C(=O)NC(C)(COC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2533543.png)






![2-(1H-indol-3-yl)-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2533551.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2533552.png)

![3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2533557.png)
![Ethyl 5-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2533558.png)

![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide](/img/structure/B2533565.png)